molecular formula C17H17NO2 B12597908 1-Benzyl-5-hydroxy-5-phenylpyrrolidin-2-one CAS No. 647826-93-5

1-Benzyl-5-hydroxy-5-phenylpyrrolidin-2-one

Cat. No.: B12597908
CAS No.: 647826-93-5
M. Wt: 267.32 g/mol
InChI Key: WSEIZXJSAMTFBE-UHFFFAOYSA-N
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Description

1-Benzyl-5-hydroxy-5-phenylpyrrolidin-2-one is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery . The presence of both benzyl and phenyl groups in its structure enhances its potential for various applications in medicinal chemistry.

Chemical Reactions Analysis

1-Benzyl-5-hydroxy-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-hydroxy-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, docking analyses suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity . The compound’s effects are mediated through pathways involving these molecular targets, leading to the desired biological outcomes.

Comparison with Similar Compounds

1-Benzyl-5-hydroxy-5-phenylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and industry.

Biological Activity

1-Benzyl-5-hydroxy-5-phenylpyrrolidin-2-one, a compound belonging to the pyrrolidinone class, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C18H19NO2
Molecular Weight: 281.35 g/mol
CAS Number: 647826-93-5

The structure of this compound features a pyrrolidinone ring substituted with a benzyl and a phenyl group, which contributes to its biological activity.

Biological Activities

This compound exhibits several notable biological activities:

  • CNS Stimulation : Similar compounds have demonstrated central nervous system (CNS) stimulant effects, which may be attributed to their interaction with neurotransmitter systems.
  • Antitumor Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Inhibition : It has shown potential as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme implicated in various physiological processes including pain modulation and inflammation .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Protein Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways involved in cell growth and survival .
  • Interaction with Cannabinoid Receptors : It has been suggested that similar compounds can modulate cannabinoid receptor activity, influencing neuroplasticity and neuroprotection .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CNS StimulationIncreased locomotor activity
AntitumorInhibition of cancer cell proliferation
Enzyme InhibitionInhibition of MAGL
NeuroprotectionModulation of neurotransmitter release

Case Study: Antitumor Efficacy

A study evaluating the antitumor properties of this compound revealed that treatment led to significant reductions in tumor size in murine models. The compound induced apoptosis in cancer cells by activating caspase pathways, highlighting its potential as a therapeutic agent against malignancies.

Case Study: CNS Effects

In behavioral assays, administration of the compound resulted in increased activity levels in rodent models, suggesting stimulant properties. This effect was associated with alterations in dopamine and serotonin levels, indicating potential applications in treating disorders like ADHD or depression.

Properties

CAS No.

647826-93-5

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

1-benzyl-5-hydroxy-5-phenylpyrrolidin-2-one

InChI

InChI=1S/C17H17NO2/c19-16-11-12-17(20,15-9-5-2-6-10-15)18(16)13-14-7-3-1-4-8-14/h1-10,20H,11-13H2

InChI Key

WSEIZXJSAMTFBE-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1=O)CC2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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